molecular formula C22H36O B1208560 17-Propyl-5alpha-androst-2-en-17beta-ol CAS No. 7148-38-1

17-Propyl-5alpha-androst-2-en-17beta-ol

Cat. No. B1208560
CAS RN: 7148-38-1
M. Wt: 316.5 g/mol
InChI Key: CTFZTEDAUHSZSC-DHGBTQKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Propyl-5alpha-androst-2-en-17beta-ol is an androstanoid.

Scientific Research Applications

Analysis in Dietary Supplements

Okano et al. (2009) analyzed dietary supplements containing 17alpha-methyl-2,3-epithio-5alpha-androstane-17beta-ol, a compound related to 17-Propyl-5alpha-androst-2-en-17beta-ol. Their study utilized gas chromatography/mass spectrometry (GC/MS) for analysis. This research highlights the application of analytical techniques in identifying steroid compounds in supplements (Okano, Sato, Ikekita, & Kageyama, 2009).

Inhibition of Human Cytochrome P45017alpha

A study by Jarman, Barrie, and Llera (1998) investigated abiraterone, a potent inhibitor of human cytochrome P45017alpha, which is structurally similar to 17-Propyl-5alpha-androst-2-en-17beta-ol. Their research aids in understanding the role of specific chemical structures in the inhibition of enzymes involved in steroid metabolism (Jarman, Barrie, & Llera, 1998).

Prostate Imaging Agents

Castonguay et al. (1978) synthesized a series of substituted 5alpha-androstan-17beta-ols, related to 17-Propyl-5alpha-androst-2-en-17beta-ol, for potential use in prostate imaging agents. Their work contributes to the development of diagnostic tools in medical imaging (Castonguay, Counsell, Skinner, & Pozderac, 1978).

Reproductive Monitoring in Asian Elephants

Dehnhard et al. (2003) developed a method for reproductive monitoring in Asian elephants using 5alpha-androst-2-en-17beta-ol, a compound structurally similar to 17-Propyl-5alpha-androst-2-en-17beta-ol. This research is crucial for improving reproductive rates in captive elephants (Dehnhard, Hatt, Eulenberger, Ochs, & Strauss, 2003).

Urine Sample Screening in Doping Control

Sekera et al. (2005) identified Madol (17alpha-methyl-5alpha-androst-2-en-17beta-ol) in a product related to sports doping. They developed a gas chromatography/mass spectrometry (GC/MS) method for urine sample screening, demonstrating the role of analytical chemistry in doping control (Sekera, Ahrens, Chang, Starčević, Georgakopoulos, & Catlin, 2005).

properties

CAS RN

7148-38-1

Product Name

17-Propyl-5alpha-androst-2-en-17beta-ol

Molecular Formula

C22H36O

Molecular Weight

316.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-propyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H36O/c1-4-12-22(23)15-11-19-17-9-8-16-7-5-6-13-20(16,2)18(17)10-14-21(19,22)3/h5-6,16-19,23H,4,7-15H2,1-3H3/t16-,17-,18+,19+,20+,21+,22+/m1/s1

InChI Key

CTFZTEDAUHSZSC-DHGBTQKMSA-N

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C)O

SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)O

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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